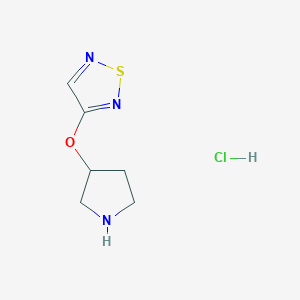

3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride

説明

3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted at the 3-position with a pyrrolidin-3-yloxy group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.

特性

IUPAC Name |

3-pyrrolidin-3-yloxy-1,2,5-thiadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.ClH/c1-2-7-3-5(1)10-6-4-8-11-9-6;/h4-5,7H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVRVJDKMBZBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NSN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the thiadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

Biological Activities

The compound is part of the thiadiazole family, which is known for a range of biological activities including:

- Antiviral Activity : Research indicates that thiadiazole derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have been shown to inhibit the replication of viruses such as SARS-CoV-2, suggesting potential applications in treating viral infections .

- Anticancer Properties : Thiadiazole derivatives have been explored for their anticancer effects. Studies have demonstrated that these compounds can inhibit tumor growth by interfering with cellular processes such as tubulin polymerization . The structural modifications in thiadiazoles can enhance their efficacy against various cancer cell lines.

- Antimicrobial Effects : The antimicrobial activity of thiadiazole compounds is well-documented. They have been tested against a variety of bacteria and fungi, showing promising results in inhibiting microbial growth .

- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties. The mechanism often involves modulation of GABA receptors and voltage-gated ion channels, making them candidates for treating epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride is crucial for optimizing its biological activity. Modifications at various positions on the thiadiazole ring and the pyrrolidine moiety can significantly influence its pharmacological properties. For example:

- Substituting different functional groups can enhance solubility and bioavailability.

- The introduction of electron-withdrawing or electron-donating groups can modify the compound's interaction with biological targets.

Case Studies

- Antiviral Profiling : A study on related thiadiazole compounds showed that specific substitutions led to a marked increase in antiviral activity against SARS-CoV-2. The most effective derivatives had an EC50 value in the low micromolar range, indicating potent inhibition of viral replication .

- Anticancer Research : In vitro studies demonstrated that certain thiadiazole derivatives could induce apoptosis in cancer cells through caspase activation pathways. These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .

- Anticonvulsant Activity : Experimental evaluations using animal models indicated that some derivatives provided significant protection against seizures induced by pentylenetetrazol (PTZ), showcasing their potential as anticonvulsants .

作用機序

The mechanism of action of 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and thiadiazole moiety can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological outcomes .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The 1,2,5-thiadiazole ring is electron-deficient due to its aromatic structure with two electronegative nitrogen atoms and one sulfur atom. Substituents at the 3- and 4-positions modulate electronic distribution, solubility, and biological activity. Below is a comparison of key analogs (data sourced from and ):

Table 1: Comparison of 1,2,5-Thiadiazole Derivatives

Pharmacological Potential

Compounds with aminoalkyloxy substituents (e.g., morpholino or pyrrolidinyl groups) exhibit improved bioavailability compared to purely aromatic derivatives. The hydrochloride salt of the target compound may enhance solubility, akin to the morpholino derivative in , which is a precursor for anti-inflammatory agents .

Research Findings and Limitations

- Solubility: Pyrrolidinyloxy and morpholino groups improve water solubility, critical for drug delivery .

- Limitations : Direct data on the target compound’s spectral or thermodynamic properties are absent; inferences rely on structural analogs.

生物活性

3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as an anti-inflammatory agent, and other pharmacological effects.

Chemical Structure

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The pyrrolidine moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound was evaluated for its cytotoxic effects using the following cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These results indicate that the compound has potent inhibitory effects on cell proliferation in prostate, colon, and renal cancer models .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and Src kinase pathways .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases .

Other Biological Activities

Research has highlighted additional pharmacological activities attributed to this compound:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Neuroprotective Effects : The compound may offer protective benefits in neurodegenerative models by reducing oxidative stress.

- Analgesic Properties : It has shown promise in alleviating pain in animal models .

Case Studies

A case study involving a series of analogs derived from thiadiazole structures demonstrated that modifications to the pyrrolidine group could enhance biological activity. In particular, substituents at specific positions on the thiadiazole ring were found to significantly improve potency against cancer cell lines while maintaining low toxicity in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。